molecular formula C17H20FNO2 B2574819 N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide CAS No. 1825677-38-0

N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide

Cat. No.: B2574819
CAS No.: 1825677-38-0
M. Wt: 289.35
InChI Key: YXWVBVGXDSEJMQ-UHFFFAOYSA-N
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Description

N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide is a synthetic organic compound characterized by its unique structural features, including a fluorophenyl group, a hydroxycyclopentyl moiety, and a but-2-ynamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Hydroxycyclopentyl Intermediate: The initial step involves the preparation of the 2-hydroxycyclopentyl intermediate through a cyclization reaction. This can be achieved by treating a suitable cyclopentene derivative with an oxidizing agent under controlled conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenylmethyl group. This can be accomplished through a Friedel-Crafts alkylation reaction, where the hydroxycyclopentyl intermediate is reacted with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the But-2-ynamide Moiety: The final step involves the formation of the but-2-ynamide group. This can be achieved by reacting the intermediate with an appropriate alkyne derivative under basic conditions, followed by amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the cyclopentyl ring can be oxidized to form a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Pd/C with hydrogen gas, or Lindlar’s catalyst for partial reduction.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkene or alkane derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain biological targets.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the hydroxycyclopentyl moiety may participate in hydrogen bonding. The but-2-ynamide group can engage in π-π stacking interactions, contributing to the overall stability of the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[(4-chlorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide
  • N-({1-[(4-bromophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide
  • N-({1-[(4-methylphenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide

Uniqueness

N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for further exploration in drug development and material science.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-2-4-16(21)19-12-17(10-3-5-15(17)20)11-13-6-8-14(18)9-7-13/h6-9,15,20H,3,5,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWVBVGXDSEJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(CCCC1O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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